molecular formula C10H8N2O2 B1463693 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 1255147-26-2

3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B1463693
CAS No.: 1255147-26-2
M. Wt: 188.18 g/mol
InChI Key: UDMAMIFQOVMUIV-UHFFFAOYSA-N
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Description

3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is a specialized chemical reagent that incorporates two privileged scaffolds in medicinal chemistry: the indole and the oxindole . The indole nucleus is a near-ubiquitous component of biologically active compounds and natural products, known for its diverse pharmacological properties, which include anticancer, antiviral, and anti-inflammatory activities . The oxindole (1,3-dihydro-2H-indol-2-one) core is another highly investigated heterocyclic system, with derivatives demonstrating significant potential as kinase inhibitors . The primary research value of this compound lies in its highly reactive isocyanate (-N=C=O) functional group. This group readily participates in multicomponent reactions and other synthetic transformations, allowing researchers to efficiently build complex molecular architectures . It is particularly valuable for synthesizing urea derivatives and for introducing the 1,3-dihydro-2H-indol-2-one motif into larger, more complex molecules via facile nucleophilic addition reactions. This makes it a crucial building block for constructing compound libraries for high-throughput screening in drug discovery campaigns. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-isocyanato-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-12-8-5-3-2-4-7(8)9(10(12)14)11-6-13/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMAMIFQOVMUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives , which are known for their diverse biological activities. The isocyanate functional group contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one, including 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one, exhibit significant antimicrobial properties. Studies have shown activity against various pathogens:

Pathogen Activity
Escherichia coliAntibacterial
Staphylococcus aureusAntibacterial
Candida albicansAntifungal
Mycobacterium tuberculosisAntitubercular

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one have been studied in various cell lines. Notably, it has shown low hemolytic activity on red blood cells and moderate cytotoxicity against V-79 hamster fibroblast cells . This profile indicates a potential therapeutic window for further exploration in cancer treatment.

The biological activity of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one is likely mediated through its interaction with specific molecular targets. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Enzyme Inhibition

Indole derivatives are known to inhibit various enzymes, which may contribute to their therapeutic effects. For instance, studies suggest that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of 1,3-dihydro-2H-indol-2-one derivatives found that several compounds exhibited potent activity against Mycobacterium tuberculosis and other pathogens. The study utilized a range of synthetic methods to produce these derivatives and assess their biological activities .

Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of indole derivatives, researchers observed that while some derivatives exhibited high cytotoxicity, others like the methylol derivative showed significantly reduced toxicity. This finding suggests that structural modifications can enhance safety profiles while retaining efficacy .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one has been investigated for its potential therapeutic properties. The compound serves as a precursor for the synthesis of various indole derivatives, which are known for their biological activities, including anti-inflammatory and anticancer effects.

Case Study: Anticancer Activity
Research has shown that specific derivatives of indole compounds exhibit cytotoxic activity against cancer cell lines. For instance, studies have indicated that isocyanate derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. This suggests that 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one could be a valuable intermediate in developing novel anticancer agents .

Polymer Science

Isocyanate Chemistry
As an isocyanate compound, 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one can participate in polyaddition reactions to form polyurethanes. These polymers have a wide range of applications due to their durability and flexibility.

Case Study: Polyurethane Applications
In industrial applications, isocyanate-based polymers are extensively used as adhesives, sealants, and coatings. The incorporation of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one into polyurethane formulations can enhance specific properties such as thermal stability and mechanical strength. This has been documented in assessments where isocyanate-containing polymers were evaluated for their performance in construction materials and automotive applications .

Environmental and Safety Considerations

While exploring the applications of 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one, it is crucial to consider its safety profile. Isocyanates are known to pose health risks upon exposure, including respiratory sensitization and skin irritation. Therefore, handling protocols must be established to mitigate these risks during synthesis and application.

Safety Assessment Findings
The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has highlighted the importance of assessing the human health impacts of isocyanate monomers. The free isocyanate group in compounds like 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one requires careful management to ensure safe usage in industrial settings .

Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistrySynthesis of biologically active indole derivativesAnticancer activity studies
Polymer ScienceFormation of polyurethanes for adhesives and coatingsIndustrial use assessments
Environmental SafetyHealth risk assessments related to isocyanate exposureNICNAS safety evaluations

Comparison with Similar Compounds

The following analysis compares 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one with structurally related indolinones, focusing on substituents, synthesis, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Weight (g/mol) Key Features Reference ID
3-Isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one N1-methyl, C3-isocyanate 188.19 High reactivity due to -NCO group; used in drug synthesis
SU5416 (Semaxanib) C3-(3,5-dimethylpyrrolyl)methylene 238.30 VEGFR2 kinase inhibitor; methylpyrrole enhances target binding
(3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one C3-(4-methoxyanilino)methylene 279.31 Schiff base derivative; potential antiviral activity
1-Methyl-1,3-dihydro-2H-indol-2-one N1-methyl, unsubstituted C3 147.17 Simplest analogue; foundational scaffold for complex derivatives
3-Ethyl-7-methyl-1,3-dihydro-2H-indol-2-one N3-ethyl, C7-methyl 189.24 Alkyl substituents improve lipophilicity; mp 121–122°C
3-(4-Piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one C3-(4-piperazinylbenzylidene) 333.40 Piperazine moiety enhances solubility and CNS penetration

Key Observations :

  • Reactivity : The isocyanate group in the target compound enables nucleophilic additions (e.g., with amines or alcohols), contrasting with methylidene derivatives (e.g., SU5416), which undergo cycloadditions or tautomerization .
  • Biological Activity : SU5416’s pyrrolyl-methylene group confers kinase inhibition, while piperazinyl derivatives (e.g., ) show improved blood-brain barrier permeability.
  • Physicochemical Properties : Alkyl substituents (e.g., 3-ethyl-7-methyl derivative ) increase melting points and lipophilicity, whereas polar groups (e.g., piperazine ) enhance aqueous solubility.
Physicochemical and Spectral Properties
  • Melting Points: The target compound’s melting point is unreported, but 3-ethyl-7-methyl analog melts at 121–122°C , while hydrazono derivatives (e.g., ) melt at 187–192°C.
  • Solubility: Isocyanato groups may reduce water solubility compared to piperazinyl derivatives (soluble in THF/ethanol ).

Preparation Methods

Reaction Scheme

  • Starting materials : 3-bromooxindole derivatives (e.g., 3-bromo-N-methyloxindole) and various thioamides (primary, secondary, tertiary).
  • Solvent : Dry dimethylformamide (DMF).
  • Conditions : Room temperature stirring for 5 to 12 hours depending on the thioamide type.
  • Work-up : Addition of triethylamine (TEA), aqueous extraction, drying, and purification by flash chromatography.

Mechanistic Insights

  • The Eschenmoser coupling enables the formation of the 3-(aminomethylidene) substituent by coupling the 3-bromooxindole with thioamides.
  • This reaction proceeds without the need for a thiophile except when tertiary thioamides are used.
  • The reaction tolerates various substituents on the oxindole ring and the thioamide, allowing broad structural diversity.
  • The (Z)-configuration of the product is confirmed by NMR spectroscopy.

Advantages

  • High yields (70–97%) surpassing other known methods.
  • No need for inert atmosphere or extremely dry solvents.
  • Avoidance of toxic reagents like triphosgene.
  • Scalability and modularity for diverse derivatives.

Alternative Synthetic Route: From Isatin via Reduction and Triflation

  • Starting from isatin, reduction to 3-hydroxyoxindole is performed.
  • A one-pot triflation followed by Eschenmoser coupling with thiobenzamides under inert atmosphere yields the target compounds.
  • This method is particularly suitable for N-methyl-3-hydroxyoxindole derivatives.
  • Overall yields are competitive or better than those starting from 3-bromooxindoles, but excessive N-triflation must be controlled.

Preparation Data Summary

Step/Compound Starting Material Reagents & Conditions Yield (%) Notes
3-bromooxindole synthesis Isatin derivatives Multi-step (3 steps) 51–76% overall Commercially available isatins used as precursors
Eschenmoser coupling 3-bromooxindole + thioacetamides/thiobenzamides DMF, RT, 5–12 h, TEA addition 70–97% Primary, secondary, tertiary thioamides used; high modularity
Alternative triflation method N-methyl-3-hydroxyoxindole + thiobenzamides One-pot triflation/Eschenmoser coupling Comparable to above Requires inert atmosphere; avoids over-triflation

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one derivatives?

  • Methodology : The Knoevenagel condensation is widely used for synthesizing indol-2-one derivatives. For example, reacting 1,3-dihydro-2H-indol-2-one with aldehydes (e.g., ferrocene carboxaldehyde) under reflux in ethanol with a catalytic base (e.g., piperidine) yields geometrically isomeric products in ~67% yield . Purification can be achieved via preparative thin-layer chromatography (TLC) . For isocyanate-functionalized derivatives, post-synthetic modification using isocyanate coupling agents (e.g., EDC-mediated reactions) may be necessary .

Q. How can the stereochemistry and purity of synthesized derivatives be confirmed?

  • Methodology :

  • NMR Spectroscopy : 1H^1H NMR can distinguish geometric isomers (E/Z) by analyzing coupling constants and chemical shifts of vinylic protons .
  • X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for ferrocenyl-substituted indol-2-ones .
  • HPLC-MS : Validates purity and molecular weight, especially for derivatives with reactive isocyanate groups .

Q. What safety protocols are critical during synthesis and handling?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (oral, dermal, inhalation) .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation hazards, particularly for volatile isocyanates .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can isomer mixtures (E/Z) be efficiently separated and characterized?

  • Methodology :

  • Preparative TLC : Silica gel plates with a hexane/ethyl acetate gradient (e.g., 7:3) resolve E/Z isomers, as shown for ferrocenylmethylidene derivatives .
  • Chiral Chromatography : For enantiomeric resolution, use cellulose-based columns with ethanol/hexane mobile phases .
  • Dynamic NMR : Monitors isomerization kinetics in solution by tracking proton exchange rates at varying temperatures .

Q. How should researchers address contradictions in reported isomer ratios (e.g., 2:1 E/Z) under similar reaction conditions?

  • Methodology :

  • Control Experiments : Vary reaction parameters (solvent polarity, temperature) to identify thermodynamic vs. kinetic control. For example, higher temperatures may favor the thermodynamically stable E-isomer .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict isomer stability and transition state energies .
  • In-situ Monitoring : Use FT-IR to track carbonyl group reactivity, which may influence isomer distribution .

Q. What strategies optimize catalytic efficiency in indol-2-one synthesis?

  • Methodology :

  • Acid Catalysis : p-Toluenesulfonic acid (p-TSA) enhances reaction rates in Knoevenagel condensations by protonating the aldehyde, as shown for 3,3-di(indolyl)indol-2-ones (yields >85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) while maintaining high yields .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, critical for isocyanate-functionalized derivatives .

Q. How can the biological activity of 3-isocyanato derivatives be evaluated in pharmacological studies?

  • Methodology :

  • Kinase Inhibition Assays : Test VEGFR-2 inhibition using ELISA-based kits (IC50_{50} values ~200 nM for related ferrocenyl derivatives) .
  • Cytotoxicity Screening : Use MTT assays on B16 melanoma and Vero cell lines; IC50_{50} values in the micromolar range indicate dose-dependent toxicity .
  • Metabolic Stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to predict in vivo pharmacokinetics .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across structural analogs?

  • Methodology :

  • SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on indol-2-one) with activity trends. For example, fluoro-substituted analogs show enhanced kinase inhibition .
  • Meta-Analysis : Compare datasets from public repositories (e.g., PubChem, DSSTox) to identify consensus patterns .
  • Machine Learning : Train QSAR models using descriptors like topological polar surface area (TPSA) and logP to predict activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-isocyanato-1-methyl-1,3-dihydro-2H-indol-2-one

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